molecular formula C22H29N3O5 B2580844 2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide CAS No. 898439-33-3

2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide

Cat. No.: B2580844
CAS No.: 898439-33-3
M. Wt: 415.49
InChI Key: GKMCEWLCVPXXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide ( 898439-33-3) is a chemically complex compound with a molecular formula of C22H29N3O5 and a molecular weight of 415.48 g/mol. This hybrid structure incorporates a modified pyran core and a side chain containing a piperazinic group and a phenylmethoxy unit, conferring relevant pharmacophoric properties . The oxyacetyl group and the propyl chain further modulate the molecule's characteristics, potentially influencing its solubility and pharmacokinetic profile, making it a versatile scaffold for pharmaceutical research and the development of targeted biologically active molecules . The presence of the 4-(2-methoxyphenyl)piperazine moiety is a significant structural feature, as this group is found in compounds investigated as intermediates for serotonin (5-HT1A) receptor imaging agents . This suggests potential research applications in neurosciences and receptor targeting. The product is offered with a purity of 90% and above and is intended for research purposes exclusively . It is supplied in various quantities to meet laboratory needs. This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5/c1-3-8-23-22(27)16-30-21-15-29-17(13-19(21)26)14-24-9-11-25(12-10-24)18-6-4-5-7-20(18)28-2/h4-7,13,15H,3,8-12,14,16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMCEWLCVPXXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide involves multiple steps. The general synthetic route includes the following steps:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide involves its interaction with adrenergic receptors. The compound binds to the alpha1-adrenergic receptor, a G-protein-coupled receptor, and modulates its activity. This interaction can lead to various physiological effects, such as vasoconstriction or relaxation of smooth muscles .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name Core Structure Key Substituents Functional Groups Reference
2-[(6-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide 4-Oxo-pyran 2-Methoxyphenylpiperazine, N-propylacetamide Ether, amide, tertiary amine
MM0421.02 (Impurity B) Triazolo[4,3-a]pyridin-3(2H)-one Phenylpiperazine propyl chain Triazole, ketone, tertiary amine
MM0421.03 (Impurity C) Triazolo[4,3-a]pyridin-3(2H)-one 4-Chlorophenylpiperazine propyl chain Triazole, ketone, tertiary amine (dihydrochloride salt)
2-(4-{6-[(5-tert-Butyl-2-methylphenyl)amino]-7-methyl-7H-purin-2-yl}piperazin-1-yl)-N-propylacetamide Purin-6-amine 5-tert-Butyl-2-methylphenyl, piperazine, N-propylacetamide Amine, amide, tertiary amine

Key Observations :

  • Piperazine Variations : The target compound’s 2-methoxyphenylpiperazine group distinguishes it from MM0421.02 (phenylpiperazine) and MM0421.03 (4-chlorophenylpiperazine). Methoxy groups often enhance lipophilicity and receptor binding compared to halogens or unsubstituted phenyl groups .
  • Side Chains : The N-propylacetamide group is shared with the purin-derived analog from , suggesting a role in improving solubility or pharmacokinetics compared to triazole-based impurities .

Research Findings and Pharmacological Implications

Physicochemical and Pharmacokinetic Properties

  • Solubility: The N-propylacetamide group may improve aqueous solubility compared to triazolopyridinone analogs, which lack polar side chains.
  • Metabolic Stability : The 2-methoxyphenyl group could reduce oxidative metabolism compared to halogenated analogs like MM0421.03, though experimental data is needed .

Biological Activity

The compound 2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide , with the CAS number 898455-69-1 , is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O5C_{19}H_{23}N_{3}O_{5}, and it features a complex structure that includes a pyran ring, a piperazine moiety, and an acetamide group. The presence of these functional groups is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has been shown to modulate signaling pathways associated with:

  • Alpha1-Adrenergic Receptors : These receptors are involved in cardiovascular regulation and smooth muscle contraction. Binding to these receptors can influence intracellular calcium levels, thereby affecting muscle contraction and other cellular processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism and proliferation .

Cellular Effects

Research indicates that the compound exhibits significant effects on various cell types, including:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .
  • Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against certain bacterial strains, although further studies are needed to confirm these effects .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of the compound on human cancer cell lines, revealing a dose-dependent reduction in cell viability. The mechanism was linked to increased reactive oxygen species (ROS) levels and mitochondrial dysfunction, leading to apoptosis .
  • Antimicrobial Activity : Another study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on bacterial growth, suggesting potential as an antimicrobial agent .

Data Tables

PropertyValue
Molecular FormulaC19H23N3O5C_{19}H_{23}N_{3}O_{5}
Molecular Weight373.41 g/mol
LogP2.62
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Biological ActivityObservations
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria

Q & A

Basic: What are the key synthetic pathways for 2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide, and how are intermediates purified?

The synthesis involves multi-step organic reactions:

  • Step 1: Formation of the 4-oxo-4H-pyran core via cyclization of diketones or keto-esters under acidic conditions (e.g., acetic acid catalysis) .
  • Step 2: Introduction of the piperazine moiety via nucleophilic substitution. For example, reacting 4-(2-methoxyphenyl)piperazine with a bromomethyl intermediate on the pyran ring using a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Step 3: Acetamide functionalization via coupling reactions. The propylamine side chain is attached using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Purification: Critical intermediates are purified via silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: Which spectroscopic methods are most reliable for characterizing this compound’s structure and purity?

  • NMR Spectroscopy:
    • 1H-NMR identifies protons on the piperazine (δ 2.5–3.5 ppm), methoxyphenyl (δ 3.8 ppm for -OCH3), and pyran ring (δ 5.5–6.5 ppm for olefinic protons) .
    • 13C-NMR confirms carbonyl groups (δ 170–180 ppm) and aromatic carbons .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at ~483.2 g/mol) .
  • IR Spectroscopy: Detects amide C=O stretching (~1650 cm⁻¹) and pyran ring vibrations (~1600 cm⁻¹) .

Basic: What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?

Property Methodology Key Findings
Solubility Shake-flask method in PBS (pH 7.4) and DMSOLow aqueous solubility (<10 µM); DMSO >50 mg/mL
Stability HPLC monitoring under light, temperature (25°C/40°C), and pH (3–9)Degrades at pH <4 (hydrolysis of amide bond)
LogP Reverse-phase HPLC vs. reference standardsPredicted LogP ~2.8 (moderate lipophilicity)

Advanced: How can computational methods optimize reaction yields and selectivity during synthesis?

  • Reaction Path Search: Quantum mechanical calculations (e.g., DFT) identify low-energy pathways for piperazine substitution and amide coupling .
  • Solvent Optimization: COSMO-RS simulations predict solvent effects (e.g., DMF vs. acetonitrile) on transition-state stabilization .
  • Machine Learning: Training models on similar piperazine-pyran derivatives to predict optimal molar ratios (e.g., 1.2:1 piperazine:bromomethyl intermediate) .

Advanced: What strategies are recommended to study the compound’s mechanism of action in receptor-binding assays?

  • In Silico Docking: Use Schrödinger Suite or AutoDock to model interactions with serotonin/dopamine receptors (e.g., 5-HT1A, D2) due to the 2-methoxyphenylpiperazine moiety .
  • Radioligand Displacement Assays: Compete with [3H]-8-OH-DPAT (5-HT1A) or [3H]-spiperone (D2) in HEK293 cells expressing recombinant receptors .
  • Functional Assays: Measure cAMP accumulation (Gi-coupled receptors) or calcium flux (Gq-coupled) .

Advanced: How should researchers resolve contradictions in bioactivity data across different studies?

  • Reproducibility Checks: Standardize assay conditions (e.g., cell line, passage number, DMSO concentration ≤0.1%) .
  • Orthogonal Validation: Confirm receptor binding with SPR (surface plasmon resonance) alongside radioligand assays .
  • Meta-Analysis: Compare structural analogs (e.g., substituents on the pyran ring) to identify SAR trends .

Advanced: What in vitro models are suitable for evaluating its pharmacokinetic and toxicity profiles?

  • CYP450 Inhibition: Screen against CYP3A4/2D6 using human liver microsomes and LC-MS/MS .
  • hERG Binding: Patch-clamp assays in HEK293 cells to assess cardiac risk .
  • Ames Test: Bacterial reverse mutation assay (TA98/TA100 strains) for genotoxicity .

Advanced: How can stability challenges in formulation be addressed?

  • Lyophilization: Prepare lyophilized powders with trehalose/sucrose (1:1 w/w) to prevent hydrolysis .
  • pH Adjustment: Buffer solutions (pH 6–7) for liquid formulations .
  • Degradation Monitoring: Forced degradation studies (40°C/75% RH) with UPLC-PDA to track impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.